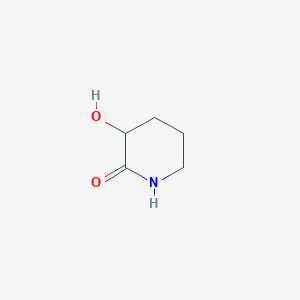

3-Hydroxypiperidin-2-one

Description

Properties

IUPAC Name |

3-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKLZUPYJFFNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295242 | |

| Record name | 3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-08-3 | |

| Record name | 3-Hydroxypiperidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19365-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019365083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19365-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The most advanced method for synthesizing optically enriched 3-hydroxypiperidin-2-one involves a concise three-step sequence developed by García-González et al.. This route prioritizes atom economy and green chemistry principles, avoiding hazardous reagents and multi-step protection-deprotection strategies.

Stepwise Procedure

-

Substrate Preparation : The process begins with 1-benzylpiperidine, a commercially available precursor. Benzylation stabilizes the piperidine ring during subsequent oxidations.

-

Double C–H Oxidation : Treatment with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium chlorite (NaClO₂) selectively oxidizes two C–H bonds, forming 1-benzyl-3-hydroxy-2-piperidone. TEMPO acts as a nitroxyl radical catalyst, enabling regioselective hydroxylation at the 3-position while simultaneously oxidizing the adjacent carbon to a ketone.

-

Baker’s Yeast Reduction : The ketone intermediate undergoes stereoselective reduction using Saccharomyces cerevisiae (Baker’s yeast), yielding the (S)-enantiomer with high optical purity. This biocatalytic step replaces traditional metal-based catalysts, reducing environmental impact.

Key Advantages

-

Efficiency : Completes in three steps with minimal purification.

-

Stereocontrol : Baker’s yeast achieves >90% enantiomeric excess (ee) for the (S)-isomer.

-

Sustainability : Uses aqueous conditions and avoids toxic metals.

Traditional Six-Step Synthesis from δ-Valerolactone

Reaction Overview

Earlier syntheses relied on δ-valerolactone, a cyclic ester derived from glutaric acid. Kamal et al. documented a six-step route requiring harsh conditions and multiple isolations. While less efficient, this method remains historically significant for establishing foundational reaction pathways.

Stepwise Procedure

-

Lactone Ring-Opening : δ-Valerolactone reacts with ammonia to form 5-aminopentanoic acid.

-

Cyclization : Heating under acidic conditions induces lactam formation, yielding 2-piperidone.

-

Hydroxylation : Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) and subsequent quenching with oxygen introduces the 3-hydroxy group.

-

Protection and Deprotection : Sequential benzylation and hydrogenolysis steps isolate the target compound.

Limitations

-

Low Yield : Cumulative losses across six steps reduce overall efficiency (<20%).

-

Harsh Conditions : Requires strong bases (e.g., LDA) and high-temperature reactions.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypiperidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted piperidinones.

Scientific Research Applications

Pharmacological Applications

3-HPP has been investigated for its potential in drug development, particularly in the treatment of neurological disorders and cancer.

1.1. Neurological Disorders

Research indicates that 3-HPP derivatives can serve as effective inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. For instance, compounds derived from 3-HPP have shown promising results in enhancing brain exposure and improving cholinesterase inhibition, which is crucial for treating cognitive decline associated with Alzheimer’s disease .

1.2. Cancer Therapy

The anticancer properties of 3-HPP have been explored through various synthetic pathways. A study demonstrated that certain piperidine derivatives, including 3-HPP, exhibited cytotoxicity against hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The structural modifications of 3-HPP allow for enhanced interaction with protein binding sites, which is essential for developing effective anticancer therapies.

Synthetic Methodologies

The synthesis of 3-HPP has evolved significantly, with novel methods being developed to enhance yield and selectivity.

2.1. Site-Selective Difunctionalization

Recent advancements include a site-selective difunctionalization approach to synthesize 3-hydroxypiperidin-2-ones from N-substituted piperidines. This method leverages the inert C(sp³)−H bonds to introduce functional groups selectively, leading to high yields of 3-HPP derivatives . Such methodologies are crucial for producing complex molecules efficiently.

2.2. Green Chemistry Approaches

Sustainable synthesis techniques have been emphasized in recent studies, focusing on reducing environmental impact while maintaining efficiency. These approaches often involve using less hazardous reagents and solvents, aligning with the principles of green chemistry .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of 3-HPP in research:

Other Applications

Beyond pharmacology, 3-HPP is also utilized in the fragrance and flavoring industries as an intermediate compound due to its appealing sensory properties . Its ability to act as a building block in synthesizing more complex aromatic compounds makes it valuable in creating flavors and fragrances.

Mechanism of Action

The mechanism of action of 3-Hydroxypiperidin-2-one involves its ability to act as a precursor or intermediate in the synthesis of pharmaceutical compounds. It can interact with various molecular targets and pathways, including enzyme inhibition and receptor modulation. The specific pathways and targets depend on the structure of the final synthesized compound .

Comparison with Similar Compounds

Natural Occurrence :

- Found in matrine and lupanine-type alkaloids (e.g., compounds 53 and 78 ), which exhibit drug-like properties (drug-likeness score >3) .

- Identified in polypropionate derivatives from Aspergillus fischeri (e.g., fiscpropionates D–E , 277–278 ) linked via an imide bond, with 277 showing anti-tuberculosis activity (IC₅₀ = 11 µM against Mycobacterium tuberculosis MptpB) .

- Part of the flavoalkaloid N-(8-methylnepetin)-3-hydroxypiperidin-2-one isolated from Inula salicina L., the first flavoalkaloid reported in the genus Inula .

- Detected in the red alga Acanthophora spicifera (compound 7 ), though it lacked antimicrobial activity in this context .

Structural Analogues: Piperidin-2-one Derivatives

Key Insights :

- The hydroxyl group at C3 is critical for interactions with biological targets, as seen in 277 (MptpB inhibition) .

Heterocyclic Lactams: Pyridin-2(1H)-ones and Dihydropyrimidin-2(1H)-ones

Key Insights :

- Pyridin-2(1H)-ones target neurological pathways (e.g., 73 for allodynia), whereas dihydropyrimidinones have broader applications, including antimicrobial activity .

- Unlike this compound, these classes lack the hydroxylated piperidine backbone, reducing structural similarity but expanding diversity in pharmacological targets.

Stereochemical and Configurational Effects

- Isomers of this compound : Aspergillus fischeri produces Δ6 isomers 129 and 130 . 129 inhibits MptpB (IC₅₀ = 11 µM), while 130 is inactive at 50 µM, underscoring the importance of stereochemistry .

- Synthetic Derivatives : Enantioselective synthesis of (S)-3-hydroxypiperidin-2-one enables access to chiral building blocks for drug discovery .

Bioactivity Comparison Table

Key Findings :

Biological Activity

3-Hydroxypiperidin-2-one, a cyclic amine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of neurology, oncology, and pest control. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group at the 3-position. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

1. Anticonvulsant and Neuroprotective Effects

Research indicates that this compound derivatives demonstrate significant anticonvulsant properties. A study on a cinnamamide derivative, R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608), revealed its efficacy as an anticonvulsant in various animal models. The compound was tested using:

- Maximal electroshock test

- Pentylenetetrazole seizure test

The results showed that KM-608 effectively reduced seizure activity, demonstrating its potential as a neuroprotective agent against epilepsy .

2. Anticancer Activity

The compound's ability to modulate oncogenic pathways has been explored in cancer research. For instance, studies have shown that piperidine derivatives can enhance the binding affinity to the BCL6 protein, an important target in lymphoid malignancies. A specific derivative exhibited an IC50 value of 2.2 nM in inhibiting BCL6 activity, indicating strong antiproliferative effects in lymphoma cell lines .

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound | BCL6 TR-FRET IC50 (nM) | OCI-Ly1 GI50 (nM) | Karpas 422 GI50 (nM) |

|---|---|---|---|

| CCT373566 | 2.2 | 2.1 | 1.4 |

| CCT373567 | 2.9 | 83 | 38 |

3. Insecticidal Properties

In addition to its pharmacological applications, this compound exhibits insecticidal activity against pests like the red palm weevil (Rhynchophorus ferrugineus). The compound's effectiveness as a biopesticide has been linked to its ability to disrupt pest behavior and reproduction .

The biological activity of this compound is largely attributed to its structural interactions with specific molecular targets:

- Neurotransmitter Receptors : The hydroxyl group enhances binding to neurotransmitter receptors, influencing neuronal excitability.

- Oncogenic Proteins : Its interaction with BCL6 alters transcriptional repression mechanisms, leading to apoptosis in cancer cells.

Case Study 1: Neuroprotective Effects in Rodents

In a controlled study involving rodents, KM-608 was administered at varying doses to assess its neuroprotective effects against induced seizures. The results indicated a dose-dependent reduction in seizure frequency and duration, supporting its potential use in treating epilepsy .

Case Study 2: Efficacy Against Lymphoma

A series of experiments evaluated the antiproliferative effects of CCT373566 on various lymphoma cell lines. The compound demonstrated significant growth inhibition across multiple cell lines, particularly those expressing high levels of BCL6 .

Q & A

Q. How should contradictory crystallographic data for this compound polymorphs be reconciled?

Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data?

Q. How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.